molecular formula C18H10F2N4O3S2 B2704643 N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895435-74-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2704643
CAS No.: 895435-74-2
M. Wt: 432.42
InChI Key: CUYRBNKNHUNVTN-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H10F2N4O3S2 and its molecular weight is 432.42. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound with potential biological significance. Its structure incorporates a benzo[d]thiazole moiety, nitro group, and thiophene ring, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H10F2N4O3SC_{18}H_{10}F_2N_4O_3S with a molecular weight of 432.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₀F₂N₄O₃S
Molecular Weight432.4 g/mol
CAS Number895435-74-2

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated that related thiazole compounds showed IC50 values ranging from 10 to 50 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria : Preliminary studies suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Case Study : A related derivative showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented in various studies:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
  • Case Study : In vivo studies demonstrated reduced paw edema in rat models when treated with thiazole derivatives, indicating promising anti-inflammatory effects .

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Interaction : It may interact with specific receptors or proteins within the cell signaling pathways that regulate apoptosis and immune responses.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N4O3S2/c19-11-6-12(20)16-14(7-11)29-18(22-16)23(9-10-2-1-5-21-8-10)17(25)13-3-4-15(28-13)24(26)27/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYRBNKNHUNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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